Comprehensive Technical Guide on 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate: Structural Dynamics, Properties, and Analytical Workflows
Comprehensive Technical Guide on 3,7-Bis(diethylamino)phenoxazin-5-ium Nitrate: Structural Dynamics, Properties, and Analytical Workflows
Executive Summary
3,7-Bis(diethylamino)phenoxazin-5-ium nitrate (frequently associated with the Basic Blue 3 dye family, though specifically the nitrate salt variant) is a cationic oxazine dye renowned for its robust photophysical properties and utility in biological staining, wastewater treatment research, and advanced oxidation process (AOP) evaluations[1][2]. As a highly conjugated, planar organic molecule, it exhibits strong absorbance in the visible spectrum, making it an excellent candidate for spectroscopic tracking and interaction studies. This whitepaper provides a rigorous examination of its molecular structure, physicochemical properties, and standardized experimental protocols for laboratory applications.
Chemical Structure & Molecular Properties
The core architecture of 3,7-bis(diethylamino)phenoxazin-5-ium nitrate features a central phenoxazinium ring system. The extended π -conjugation across the tricyclic system, coupled with the electron-donating diethylamino auxochromes at the 3- and 7-positions, facilitates intense light absorption and characteristic fluorescence[3]. The counterion, nitrate ( NO3− ), provides distinct solubility profiles compared to its chloride counterpart (Basic Blue 3)[1][3].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| IUPAC Name | 3,7-bis(diethylamino)-5 λ4 -phenoxazin-5-ylium nitrate | Defines the cationic resonance structure and exact substitution[3]. |
| CAS Registry Number | 73570-52-2 | Unique identifier for the nitrate salt variant[3][4]. |
| Molecular Formula | C20H26N4O4 (or C20H26N3O+⋅NO3− ) | Determines exact mass and stoichiometric calculations[3]. |
| Molecular Weight | 386.45 g/mol | Critical for precise molarity calculations in assay preparations. |
| SMILES | [O-]N(=O)=O.CCN(CC)C1=CC2=[O+]C3=C(C=CC(=C3)N(CC)CC)N=C2C=C1 | Enables computational modeling and cheminformatics[3]. |
| Dye Classification | Cationic Oxazine Dye | Dictates binding affinity to negatively charged substrates (e.g., cell membranes, polyanionic resins)[2]. |
Mechanistic Insights: Photophysics and Binding
The phenoxazinium core acts as a rigid, planar chromophore. The positive charge is delocalized across the nitrogen and oxygen heteroatoms within the central ring, as well as the exocyclic amine nitrogens.
Binding Causality
In experimental settings, the cationic nature of the dye drives its interaction with anionic targets. For example, in wastewater remediation studies, the dye binds to cation-exchange resins (like styrene-divinylbenzene copolymers) via strong electrostatic interactions[2]. In biological assays, it readily intercalates or binds to negatively charged cellular structures, making it a viable tracking agent. The nitrate counterion influences the hydration shell and solubility kinetics, often providing higher solubility in specific polar organic solvent mixtures compared to halides.
Experimental Protocols: Standardized Workflows
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for utilizing 3,7-bis(diethylamino)phenoxazin-5-ium nitrate in analytical settings.
Protocol A: Preparation of Standardized Stock Solutions
Objective: Create a stable, precise molar stock for spectroscopic calibration.
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Desiccation: Dry the 3,7-bis(diethylamino)phenoxazin-5-ium nitrate powder in a vacuum desiccator over silica gel for 24 hours to remove hygroscopic moisture, ensuring accurate mass measurement.
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Weighing: Accurately weigh 38.65 mg (0.1 mmol) of the dried powder using a microbalance.
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Dissolution: Transfer the powder to a 100 mL volumetric flask. Add 50 mL of HPLC-grade methanol or deionized water (depending on the target assay).
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Sonication: Sonicate the mixture in a water bath at 25°C for 10 minutes to disrupt crystalline aggregates and ensure complete dissolution.
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Volume Adjustment: Bring the volume to the 100 mL mark with the chosen solvent to yield a 1.0 mM stock solution.
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Validation: Measure the absorbance of a 1:100 dilution at the λmax (typically around 650-660 nm). The Beer-Lambert law ( A=ϵlc ) must yield a consistent extinction coefficient ( ϵ ) across three independent preparations to validate the stock.
Protocol B: Sorption and Degradation Assay Workflow
Objective: Evaluate the removal of the dye using cation-exchange resins or advanced oxidation[1][2].
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Equilibration: Prepare 50 mL aliquots of the dye at varying concentrations (10 µM to 100 µM) in Erlenmeyer flasks.
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Adsorbent Addition: Add a precise mass (e.g., 50 mg) of the target cation-exchange resin to each flask[2].
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Agitation: Place the flasks in an isothermal shaker at 150 rpm and 25°C.
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Sampling: Extract 1 mL aliquots at predefined time intervals (e.g., 5, 15, 30, 60, 120 minutes).
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Separation: Centrifuge the aliquots at 10,000 x g for 5 minutes to pellet the resin.
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Quantification: Analyze the supernatant via UV-Vis spectroscopy. Calculate the removal efficiency using the formula: %Removal=[(C0−Ct)/C0]×100 .
Analytical Workflows and Structural Dynamics
The following diagram illustrates the analytical workflow for characterizing the dye and evaluating its interactions.
Analytical workflow for the characterization and application of 3,7-bis(diethylamino)phenoxazin-5-ium nitrate.
References
- Benchchem. "Basic Blue 3 | 6703-67-9 - Benchchem". Benchchem.com.
- ResearchGate. "Removal of C.I. Basic Blue 3 dye by sorption onto cation exchange resin, functionalized and non-functionalized polymeric sorbents from aqueous solutions and wastewaters". ResearchGate.net.
- ECHA CHEM. "3,7-bis(diethylamino)phenoxazin-5-ium nitrate". Europa.eu.
- Guidechem. "CAS 73570-52-2 | アルカリ性ブルー3 メーカー". Guidechem.com.
